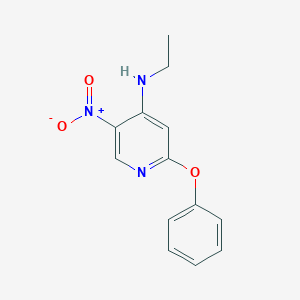

N-Ethyl-5-nitro-2-phenoxypyridin-4-amine

説明

N-Ethyl-5-nitro-2-phenoxypyridin-4-amine is a pyridine derivative featuring a nitro group at the 5-position, a phenoxy substituent at the 2-position, and an ethylamine group at the 4-position. Nitroaromatic compounds are often studied for their pharmacological or toxicological properties, as nitro groups can act as electron-withdrawing moieties, influencing reactivity and metabolic pathways. The phenoxy group may enhance lipophilicity, affecting bioavailability, while the ethylamine substituent could modulate interactions with biological targets.

特性

CAS番号 |

607373-91-1 |

|---|---|

分子式 |

C13H13N3O3 |

分子量 |

259.26 g/mol |

IUPAC名 |

N-ethyl-5-nitro-2-phenoxypyridin-4-amine |

InChI |

InChI=1S/C13H13N3O3/c1-2-14-11-8-13(15-9-12(11)16(17)18)19-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,15) |

InChIキー |

TYKQFVLABUHOLQ-UHFFFAOYSA-N |

正規SMILES |

CCNC1=CC(=NC=C1[N+](=O)[O-])OC2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Differences: The pyridine core of the target compound contrasts with furan (FANFT) or pyrimidine () backbones. Pyridine’s aromaticity and basicity may alter binding interactions compared to furan’s oxygen-containing ring or pyrimidine’s dual nitrogen atoms. Furan derivatives (e.g., FANFT) are potent carcinogens due to metabolic activation of the nitro group, forming reactive intermediates that damage DNA .

Substituent Effects: Nitro Group: Common to all compounds, nitro groups are often metabolized to nitroso intermediates or free radicals. In FANFT, this process drives bladder carcinogenesis . The target compound’s nitro group on pyridine may follow similar activation but with altered reactivity due to the pyridine ring’s electron-deficient nature. Ethylamine vs. Formamide/Hydrazide: FANFT’s formamide group is hydrolyzed to a reactive amine , while hydrazide derivatives () form diazonium ions . The ethylamine group in the target compound may undergo N-deethylation, yielding less reactive metabolites.

Biological Activity: Nitrofurans (FANFT, hydrazide derivative) are potent carcinogens in rodents, targeting bladder, stomach, and liver . Pyrimidine derivatives () exhibit antimicrobial activity, attributed to hydrogen bonding and planar aromatic structures .

Table 2: Hypothetical Metabolic Pathway Comparison

Research Findings and Implications

Carcinogenicity: FANFT’s high carcinogenic potency in rats (100% bladder tumor incidence) contrasts with the pyrimidine derivative’s lack of reported carcinogenicity . This suggests that pyridine/pyrimidine cores may mitigate risks compared to furans.

Structural Stability: highlights the role of hydrogen bonding in pyrimidine derivatives . The target compound’s phenoxy group may participate in π-π stacking or hydrophobic interactions, influencing its pharmacokinetics.

Hypothetical Applications: Given the antimicrobial activity of pyrimidine analogs , the target compound’s nitro and phenoxy groups could position it as a candidate for antibacterial drug development, pending further study.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。